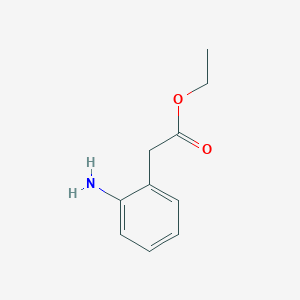

Ethyl 2-aminophenylacetate

Description

BenchChem offers high-quality Ethyl 2-aminophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-aminophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELJXCRPLCATAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420879 | |

| Record name | Ethyl 2-aminophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64460-85-1 | |

| Record name | Ethyl 2-aminophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Aminophenylacetate from Isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminophenylacetate, also known as ethyl anthranilate, is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and fragrances. Its preparation from isatoic anhydride represents a common and efficient synthetic route. This technical guide provides an in-depth overview of this transformation, including detailed experimental protocols, quantitative data, and a mechanistic description.

Reaction Overview

The synthesis of ethyl 2-aminophenylacetate from isatoic anhydride proceeds via the alcoholysis of the cyclic anhydride ring with ethanol. This reaction is typically catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired ester and the evolution of carbon dioxide.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of ethyl 2-aminophenylacetate from isatoic anhydride, based on established laboratory procedures.

| Parameter | Value | Reference |

| Molar Ratio (Isatoic Anhydride:Ethanol) | 1 : 3 | [1] |

| Catalyst | Sodium Hydroxide (NaOH) | [1] |

| Catalyst Loading (molar ratio to Isatoic Anhydride) | 0.05 : 1 | [1] |

| Reaction Temperature | ~ 65 °C | [1] |

| Reported Yield | ≥ 95% | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl 2-aminophenylacetate from isatoic anhydride.

Materials and Equipment

-

Isatoic anhydride

-

Absolute ethanol

-

Sodium hydroxide (pellets or solution)

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isatoic anhydride and absolute ethanol. The molar ratio of isatoic anhydride to ethanol should be approximately 1:3.[1] Ethanol serves as both the reactant and the solvent.

-

Catalyst Addition: To the stirred suspension, add sodium hydroxide as a catalyst. The molar ratio of sodium hydroxide to isatoic anhydride should be approximately 0.05:1.[1]

-

Reaction: Gently heat the reaction mixture to approximately 65 °C with continuous stirring.[1] The reaction is accompanied by the evolution of carbon dioxide gas. Maintain this temperature until the isatoic anhydride is completely consumed, which can be monitored by the cessation of gas evolution and the formation of a clear solution.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, it may be necessary to filter the mixture.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with water and extract the product with diethyl ether (three portions).

-

Combine the organic extracts.

-

Wash the combined organic layer with a 10% sodium bicarbonate solution to remove any unreacted acidic species, followed by a wash with water.[1]

-

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-aminophenylacetate.

-

Purification: The crude product can be further purified by distillation under reduced pressure to yield the pure ethyl 2-aminophenylacetate.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The ethoxide ion, generated from ethanol and the base catalyst, acts as the nucleophile and attacks one of the carbonyl carbons of the isatoic anhydride. The subsequent ring-opening and decarboxylation lead to the final product.

References

An In-depth Technical Guide to Ethyl 2-Aminophenylacetate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-aminophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Given that the position of the amino group on the phenyl ring significantly influences the molecule's properties and reactivity, this guide will cover the ortho (2-amino), meta (3-amino), and para (4-amino) isomers.

Chemical Properties

The physical and chemical properties of the three isomers of Ethyl 2-aminophenylacetate are summarized below. These properties are crucial for designing synthetic routes, purification procedures, and for the analytical characterization of these compounds.

| Property | Ethyl 2-(2-aminophenyl)acetate | Ethyl 2-(3-aminophenyl)acetate | Ethyl 2-(4-aminophenyl)acetate |

| CAS Number | 64460-85-1 | 52273-79-7[1] | 5438-70-0 |

| Molecular Formula | C₁₀H₁₃NO₂[2] | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [2] | 179.22 g/mol [1] | 179.22 g/mol |

| Melting Point | Not available | Not available | 48-50 °C[3] |

| Boiling Point | Not available | Not available | 120-122 °C at 2 Torr[3] |

| Appearance | Liquid | Not available | White to orange to green powder/crystal[3] |

| Solubility | Not available | Not available | Soluble in Methanol[3] |

Spectroscopic Data:

The structural elucidation of Ethyl 2-aminophenylacetate isomers is typically achieved through standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For Ethyl 4-aminophenylacetate , the ¹H NMR spectrum in CDCl₃ shows characteristic signals: a triplet around 1.23 ppm (3H, methyl protons of the ethyl group), a singlet at approximately 3.47 ppm (2H, methylene protons of the acetate group), a broad singlet around 3.60 ppm (2H, amino protons), a quartet near 4.11 ppm (2H, methylene protons of the ethyl group), and two doublets in the aromatic region at approximately 6.63 ppm and 7.05 ppm (2H each, aromatic protons).[3]

Reactivity and Synthetic Applications

Ethyl 2-aminophenylacetate isomers are versatile building blocks in organic synthesis, primarily due to the presence of two reactive functional groups: the aromatic amino group and the ethyl ester. The amino group can undergo reactions typical of primary aromatic amines, while the ester group can be hydrolyzed or transesterified.

N-Acylation

The amino group of Ethyl 2-aminophenylacetate can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and in the modification of the compound's biological activity.

Caption: N-Acylation of Ethyl 2-aminophenylacetate.

Diazotization

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

Caption: Diazotization and subsequent Sandmeyer reaction.

Cyclization Reactions

Synthesis of Benzimidazoles:

Ethyl 2-(2-aminophenyl)acetate is a key precursor for the synthesis of benzimidazoles. The ortho-disposed amino and acetate functionalities can undergo intramolecular cyclization or condensation with various reagents to form the benzimidazole ring system. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5][6]

Caption: Synthesis of Benzimidazoles.

Synthesis of Quinolones:

The isomers of Ethyl 2-aminophenylacetate can serve as starting materials for the synthesis of quinolone derivatives. Quinolones are an important class of broad-spectrum antibiotics.[7][8] The synthesis often involves a cyclization reaction, such as the Gould-Jacobs reaction, where the aniline derivative reacts with a β-ketoester or a similar three-carbon unit.

Caption: General scheme for Quinolone synthesis.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives of Ethyl 2-aminophenylacetate.

References

- 1. Ethyl 2-(3-aminophenyl)acetate | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 2-(2-aminophenyl)acetate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 4-aminophenylacetate | 5438-70-0 [chemicalbook.com]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic data of "Ethyl 2-aminophenylacetate" (1H NMR, 13C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminophenylacetate, a key chemical intermediate in various synthetic pathways. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available ¹H NMR spectroscopic data for Ethyl 2-aminophenylacetate. At the time of this report, comprehensive, experimentally verified ¹³C NMR and IR spectral data from publicly accessible databases were not available. Therefore, predicted values based on the chemical structure and typical values for the functional groups present are provided for ¹³C NMR and IR spectroscopy to guide researchers.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-aminophenylacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05–7.15 | m | 2H | Aromatic protons |

| 6.68–6.80 | m | 2H | Aromatic protons |

| 4.13 | q | 2H | -O-CH₂ -CH₃ |

| 4.05 | br s | 2H | -NH₂ |

| 3.55 | s | 2H | -CH₂ -Ar |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following are predicted chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-aminophenylacetate

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester carbonyl) |

| ~145 | C -NH₂ (Aromatic) |

| ~130 | Aromatic C H |

| ~128 | Aromatic C H |

| ~124 | C -CH₂ (Aromatic) |

| ~118 | Aromatic C H |

| ~116 | Aromatic C H |

| ~61 | -O-CH₂ -CH₃ |

| ~40 | -CH₂ -Ar |

| ~14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl 2-aminophenylacetate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450-3250 | N-H | Symmetric & Asymmetric Stretching |

| 3050-3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1620 | N-H | Scissoring |

| 1600-1450 | C=C (Aromatic) | Stretching |

| ~1200 | C-O (Ester) | Stretching |

| ~1160 | C-N | Stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of Ethyl 2-aminophenylacetate is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

-

A standard pulse sequence for proton NMR is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are co-added to ensure an adequate signal-to-noise ratio.

-

The data is Fourier transformed, phase-corrected, and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

The spectrum is acquired on the same NMR spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay is included to ensure accurate integration of signals, if quantitative analysis is needed.

-

Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

A drop of neat Ethyl 2-aminophenylacetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition (FT-IR):

-

The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Ethyl 2-aminophenylacetate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Ethyl Aminophenylacetate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the ortho, meta, and para isomers of ethyl aminophenylacetate. These compounds are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Core Data Summary

The key identifiers and physical properties of the three isomers of ethyl aminophenylacetate and their common salt forms are summarized below for easy comparison.

| Property | Ethyl 2-aminophenylacetate | Ethyl 3-aminophenylacetate | Ethyl 4-aminophenylacetate |

| Molecular Structure |  |  |  |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol |

| CAS Number (Free Base) | Not readily available; commonly used as HCl salt. | 52273-79-7 | 5438-70-0[1] |

| CAS Number (HCl Salt) | 61-88-1[2] | Not commonly available | 59235-35-7[3] |

| Appearance | - | - | Pinkish-white to beige powder |

| Melting Point | - | - | 48-50 °C |

| Boiling Point | - | - | 120-122 °C at 2 Torr |

Synthesis and Experimental Protocols

The most common synthetic route to ethyl aminophenylacetates involves the reduction of the corresponding ethyl nitrophenylacetate. Below are detailed experimental protocols for this transformation.

General Experimental Protocol for the Synthesis of Ethyl Aminophenylacetates via Catalytic Hydrogenation

This protocol is based on the synthesis of Ethyl 4-aminophenylacetate and can be adapted for the other isomers.[4]

Materials:

-

Ethyl 4-nitrophenylacetate

-

Methanol (MeOH)

-

10% Palladium on charcoal (Pd/C)

-

Argon (Ar) or Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

A solution of ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL) is placed in a flask suitable for hydrogenation.

-

The solution is degassed with an inert gas, such as argon, for 15 minutes.

-

10% Palladium on charcoal (e.g., 700 mg) is carefully added to the solution.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., balloon pressure) for 16 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst.

-

The Celite pad is washed with methanol (2 x 20 mL).

-

The filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: ~96%

Spectroscopic Data

Ethyl 4-aminophenylacetate

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H), 3.47 (s, 2H), 1.23 (t, 3H)[4] |

| IR (KBr, cm⁻¹) | 3424, 3345 (N-H stretch), 1685 (C=O stretch), 1636, 1598, 1515 (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z: 179 (M+), 106 |

Ethyl 3-aminophenylacetate

| Spectroscopy | Data |

| IR (cm⁻¹) | 773, 691 (C-H out-of-plane bending for 1,3-disubstituted aromatic ring)[5] |

Note: Comprehensive, publicly available spectroscopic data for the 2-amino and 3-amino isomers is limited. The data provided is based on available information.

Applications in Drug Development

Ethyl aminophenylacetates serve as crucial intermediates in the synthesis of various pharmaceuticals. A notable example is the use of ethyl 4-aminophenylacetate in the production of Actarit, an anti-inflammatory drug used in the treatment of rheumatoid arthritis.

Synthetic Workflow: Synthesis of Actarit from Ethyl 4-aminophenylacetate

The following diagram illustrates a simplified synthetic pathway from ethyl 4-aminophenylacetate to Actarit.

Caption: Synthetic pathway from Ethyl 4-aminophenylacetate to Actarit.

Logical Relationships in Synthesis

The general synthesis of ethyl aminophenylacetates from their corresponding nitro precursors follows a logical progression of chemical transformations. This can be visualized as a general workflow.

Caption: General synthetic workflow for Ethyl Aminophenylacetates.

References

- 1. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 61-88-1 | Ethyl 2-(2-aminophenyl)acetate hydrochloride - Moldb [moldb.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl 4-aminophenylacetate | 5438-70-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Synthesis of Ethyl 2-aminophenylacetate from 2-Nitrophenylacetic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminophenylacetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis originates from 2-nitrophenylacetic acid and primarily involves two key transformations: the reduction of a nitro group and the esterification of a carboxylic acid. This document outlines two potential synthetic pathways, presents detailed experimental protocols, and summarizes quantitative data for researchers, scientists, and professionals in drug development. The guide emphasizes a preferred route that maximizes yield and minimizes side-product formation through strategic sequencing of the esterification and reduction steps.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is crucial for successful synthesis, purification, and handling. The properties of the key compounds involved in this synthesis are summarized in the table below.

| Property | 2-Nitrophenylacetic Acid[1][2] | 2-Aminophenylacetic Acid[3] | Ethyl 2-Nitrophenylacetate | Ethyl 2-aminophenylacetate[4] |

| Molecular Formula | C₈H₇NO₄ | C₈H₉NO₂ | C₁₀H₁₁NO₄ | C₁₀H₁₃NO₂ |

| Molecular Weight | 181.15 g/mol | 151.16 g/mol | 209.19 g/mol | 179.22 g/mol |

| Appearance | Yellow to Pale Brown Crystalline Powder | Solid | - | - |

| Melting Point | 141 °C | - | - | - |

| CAS Number | 3740-52-1 | 3342-78-7 | 30095-98-8 | 5343-75-9 |

Overview of Synthetic Pathways

The synthesis of ethyl 2-aminophenylacetate from 2-nitrophenylacetic acid can be approached via two logical routes. The selection of the pathway can significantly impact reaction efficiency, yield, and the profile of impurities.

-

Route A: Reduction Followed by Esterification. This pathway involves the initial reduction of the nitro group in 2-nitrophenylacetic acid to form 2-aminophenylacetic acid, which is subsequently esterified with ethanol. A primary challenge with this route is the potential for intramolecular cyclization of 2-aminophenylacetic acid to form a lactam under certain conditions.[1]

-

Route B: Esterification Followed by Reduction. This route begins with the esterification of 2-nitrophenylacetic acid to yield ethyl 2-nitrophenylacetate. The nitro group of this intermediate is then reduced to afford the final product. This pathway is often preferred as it protects the carboxylic acid group (as an ester), thus preventing the unwanted lactam formation and often leading to a cleaner reaction.

Preferred Synthetic Protocol: Route B

Route B, involving esterification prior to reduction, is detailed below as the recommended pathway for its superior control over side reactions.

Step 1: Esterification of 2-Nitrophenylacetic Acid

The first step is a classic Fischer-Speier esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester.[5]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-nitrophenylacetic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both reactant and solvent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).

-

Reaction Condition: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-nitrophenylacetate. The product can be further purified by column chromatography if necessary.

Step 2: Reduction of Ethyl 2-Nitrophenylacetate

The reduction of the nitro group in the presence of an ester functionality requires a chemoselective reducing agent. Stannous chloride (SnCl₂) is an effective and mild reagent for this transformation, leaving the ester group intact.[6][7] Other methods like catalytic hydrogenation with Pd/C or using iron (Fe) in acidic media are also viable.[6][8]

Comparison of Reduction Methods:

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Selectivity for Nitro Group |

| Stannous Chloride | SnCl₂·2H₂O / HCl | Ethanol | Room Temp to Reflux | High, tolerates esters[7][9] |

| Catalytic Hydrogenation | H₂ / Pd/C or Raney Nickel | Ethanol, Methanol | RT, 1-10 bar H₂ | High, but may reduce other groups[6] |

| Iron Reduction | Fe powder / NH₄Cl or HCl | EtOH/H₂O, Acetic Acid | Reflux | High, good functional group tolerance[8][10] |

Experimental Protocol (using Stannous Chloride):

-

Reaction Setup: Dissolve ethyl 2-nitrophenylacetate (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.[9]

-

Reaction Condition: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

-

Workup: Upon completion, remove the solvent under reduced pressure. Add water and basify the residue carefully with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH > 10 to precipitate tin salts.[9]

-

Extraction: Extract the resulting mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude ethyl 2-aminophenylacetate. The product can be purified by silica gel chromatography.

Experimental Workflow and Process Visualization

A clear workflow is essential for the reproducibility and safety of any chemical synthesis. The diagram below illustrates the key stages of the preferred synthetic route (Route B), from the initial reaction setup to the final product isolation.

References

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aminophenylacetic acid ethyl ester [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Aminophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available physical properties, specifically the melting and boiling points, of Ethyl 2-aminophenylacetate and its related isomers. Due to the limited availability of experimental data for Ethyl 2-aminophenylacetate (ortho-isomer), this document also includes data for its hydrochloride salt and the para-isomer, Ethyl 4-aminophenylacetate, for comparative purposes.

Data Presentation: Physical Properties

Reported experimental data for the melting and boiling points of Ethyl 2-aminophenylacetate (CAS: 64460-85-1), which is noted to be a liquid, are scarce in publicly available literature. However, data for its hydrochloride salt and the well-characterized para-isomer are presented below.

| Compound | CAS Number | Form | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 2-aminophenylacetate hydrochloride | 61-88-1 | Salt | Not Found | 292.8 (at 760 mmHg)¹ |

| Ethyl 4-aminophenylacetate | 5438-70-0 | Free Base (Solid) | 48 - 50[1] | 120 - 122 (at 2 Torr)[1] |

| Ethyl 3-aminophenylacetate | 52273-79-7 | Free Base | Not Found | Not Found |

¹This value is likely a calculated boiling point or a decomposition temperature, as amine salts typically decompose at high temperatures rather than boil at atmospheric pressure.

Experimental Protocols

The following sections detail standard methodologies for the determination of melting and boiling points for organic compounds like Ethyl 2-aminophenylacetate.

1. Melting Point Determination (Capillary Method)

This protocol is suitable for crystalline solids, such as Ethyl 4-aminophenylacetate.

-

Principle: The melting point is the temperature range over which a solid substance transitions into a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T1 to T2.

-

2. Boiling Point Determination (Microscale/Thiele Tube Method)

This method is effective for determining the boiling point of small quantities of liquid.

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. At this temperature, the liquid converts into vapor, forming bubbles.

-

Apparatus:

-

Thiele tube or a small test tube with an oil bath (mineral oil or silicone oil)

-

Thermometer

-

Small glass test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

-

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube or oil bath. The heat should be applied gently and evenly to the arm of the Thiele tube or the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

-

Reporting: Record the temperature and the atmospheric pressure, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound.

Caption: Logical workflow for melting point determination.

References

Navigating the Stability Landscape of Ethyl 2-aminophenylacetate: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-aminophenylacetate, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle in the laboratory.

Core Stability Profile and Storage

Ethyl 2-aminophenylacetate is a solid, appearing as an off-white to brown substance.[1] It is generally stable when stored under the recommended conditions.[2][3] However, its chemical structure, featuring both a primary aromatic amine and an ethyl ester functional group, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is critical for maintaining its purity and ensuring the validity of experimental results.

Key Recommendations:

-

Storage Temperature: Store in a cool, dry, and well-ventilated area.[1][4]

-

Atmosphere: Keep containers tightly sealed to protect from moisture and air.[1][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids, as these can promote degradation.[1]

| Parameter | Recommendation | Source(s) |

| Physical Form | Solid | [1] |

| Appearance | Off-white to brown | [1] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1][4] |

| Incompatible Materials | Strong oxidizing agents, Acids | [1] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1][3] |

Potential Degradation Pathways

The primary degradation pathways for Ethyl 2-aminophenylacetate are anticipated to be:

-

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-aminophenylacetic acid and ethanol. Studies on the alkaline hydrolysis of structurally similar ethyl phenylacetate have shown this to be a significant degradation route.[4]

-

Oxidation: The primary aromatic amine is prone to oxidation, which can lead to the formation of colored impurities and complex degradation products. The oxidation of aniline derivatives can result in the formation of azobenzene and other colored compounds.[1]

-

Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can lead to discoloration and the formation of various photolytic degradation products.

-

Thermal Degradation: At elevated temperatures, amino acid esters can undergo decomposition, potentially leading to decarboxylation and other reactions.[6][7]

Experimental Protocols for Stability Assessment

To evaluate the stability of Ethyl 2-aminophenylacetate and develop a stability-indicating analytical method, a series of forced degradation studies should be performed. The following protocols are representative methodologies based on established practices for similar molecules.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of Ethyl 2-aminophenylacetate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples and quench any oxidative reactions.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.

-

Control Samples: Analyze an unstressed sample and a blank (solvent) for comparison.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 70°C in a hot air oven for 48 hours. Dissolve the stressed solid in the solvent for analysis. |

| Photodegradation | Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration. Keep a control sample wrapped in aluminum foil. |

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for separating and quantifying the parent compound from its degradation products.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Conclusion

While Ethyl 2-aminophenylacetate is stable under recommended storage conditions, its susceptibility to hydrolysis, oxidation, photodegradation, and thermal stress necessitates careful handling and storage. The implementation of forced degradation studies is crucial for understanding its stability profile and for the development of robust, stability-indicating analytical methods. The protocols and information provided in this guide serve as a foundational resource for researchers to ensure the quality and integrity of Ethyl 2-aminophenylacetate in their scientific endeavors.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Unraveling the History and Synthesis of Ethyl 2-Aminophenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminophenylacetate, a key building block in contemporary medicinal chemistry, possesses a rich and evolving history rooted in the foundational era of organic synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthetic pathways, and modern preparative methods for this versatile compound. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols for seminal syntheses are provided. Visual diagrams generated using Graphviz illustrate the logical progression of synthetic strategies, offering a comprehensive understanding for researchers and drug development professionals.

I. Discovery and Historical Context

The precise "discovery" of Ethyl 2-aminophenylacetate is not marked by a singular event but rather evolved from the broader study of aminophenylacetic acids and their derivatives in the late 19th and early 20th centuries. The foundational work on the parent acid, 2-aminophenylacetic acid, paved the way for the synthesis of its esters.

Early synthetic efforts were centered on the reduction of the corresponding nitro compound, 2-nitrophenylacetic acid. This approach was a common strategy for the preparation of aromatic amines during this period. The first synthesis of a related isomer, p-aminophenylacetic acid, was described in the late 19th century, with a notable procedure detailed in Organic Syntheses in 1923, which references earlier work by chemists such as Stöckenius (1878) and Tiemann (1880). These early methods typically involved the reduction of the nitro group using metal catalysts.

The subsequent esterification of the synthesized aminophenylacetic acid to its ethyl ester was a logical and straightforward chemical transformation, likely achieved through methods analogous to the Fischer-Speier esterification, first described in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol became a standard procedure for ester synthesis.

While a definitive first publication detailing the synthesis of Ethyl 2-aminophenylacetate is not readily apparent in modern databases, its conceptualization and practical synthesis can be firmly placed within the context of these pioneering works in organic chemistry. The evolution of its synthesis reflects the broader advancements in synthetic methodologies, from harsh reduction conditions to more refined and efficient modern techniques.

II. Evolution of Synthetic Methodologies

The synthesis of Ethyl 2-aminophenylacetate has progressed significantly from the early, often arduous, multi-step procedures to more streamlined and efficient modern protocols. The core synthetic strategies have revolved around the formation of the aminophenylacetic acid backbone and the subsequent esterification.

A. Early Synthetic Approaches (Late 19th - Early 20th Century)

The classical approach to synthesizing Ethyl 2-aminophenylacetate involved a two-step process:

-

Reduction of 2-Nitrophenylacetic Acid: The precursor, 2-nitrophenylacetic acid, was typically synthesized and then reduced to form 2-aminophenylacetic acid. Common reducing agents of the era included tin or iron in the presence of a strong acid like hydrochloric acid.

-

Fischer-Speier Esterification: The resulting 2-aminophenylacetic acid was then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield Ethyl 2-aminophenylacetate.

Caption: Early synthetic route to Ethyl 2-aminophenylacetate.

B. Modern Synthetic Methods

Contemporary methods for the synthesis of Ethyl 2-aminophenylacetate focus on improved yields, milder reaction conditions, and greater efficiency.

1. Catalytic Hydrogenation: A significant improvement over the use of stoichiometric metal reductants is the use of catalytic hydrogenation. 2-Nitrophenylacetic acid or its ethyl ester can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is cleaner and produces higher yields.

Caption: Modern synthetic workflows for Ethyl 2-aminophenylacetate.

III. Experimental Protocols

A. Historical Synthesis: Reduction of p-Nitrophenylacetic Acid (Adapted from Organic Syntheses, 1923)

This protocol describes the synthesis of the para-isomer, which is representative of the historical methods that would have been adapted for the ortho-isomer.

Materials:

-

p-Nitrophenylacetic acid

-

Ferrous sulfate heptahydrate

-

28% Ammonium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of 125 g (0.45 mole) of ferrous sulfate heptahydrate in 400 cc of water at 80-90°C is added to a stirred solution of 25 g (0.138 mole) of p-nitrophenylacetic acid in 250 cc of 28% ammonium hydroxide.

-

The mixture is stirred vigorously for 10-15 minutes, during which time the color changes from green to red-brown.

-

The hot solution is filtered by suction to remove the precipitated iron oxides.

-

The filtrate is acidified with concentrated hydrochloric acid until it is just acid to Congo red paper.

-

The mixture is cooled, and the precipitated p-aminophenylacetic acid is collected by filtration, washed with cold water, and dried.

B. Modern Synthesis: Catalytic Hydrogenation of Ethyl 2-Nitrophenylacetate

Materials:

-

Ethyl 2-nitrophenylacetate

-

Palladium on carbon (10% Pd)

-

Ethanol

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, a solution of Ethyl 2-nitrophenylacetate (10.0 g, 47.8 mmol) in ethanol (100 mL) is prepared.

-

10% Palladium on carbon (1.0 g, 10 wt%) is added to the solution.

-

The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield Ethyl 2-aminophenylacetate.

IV. Quantitative Data

| Property | 2-Nitrophenylacetic Acid | 2-Aminophenylacetic Acid | Ethyl 2-Aminophenylacetate |

| Molecular Formula | C₈H₇NO₄ | C₈H₉NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight ( g/mol ) | 181.15 | 151.16 | 179.22 |

| Melting Point (°C) | 141-143 | 125-127 | 48-52 |

| Appearance | Yellow crystalline solid | Off-white to tan powder | White to light yellow solid |

V. Signaling Pathways and Applications

Ethyl 2-aminophenylacetate is a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for diverse chemical modifications.

Caption: Major application areas of Ethyl 2-aminophenylacetate.

One of the most significant applications is in the synthesis of various heterocyclic compounds, which form the core structures of many drugs. For example, it is a precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been utilized in the development of novel kinase inhibitors for cancer therapy. The amino group can be acylated, alkylated, or used in condensation reactions to build complex molecular architectures, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

VI. Conclusion

The journey of Ethyl 2-aminophenylacetate from a derivative of early amino acid synthesis to a cornerstone of modern drug discovery highlights the enduring legacy of fundamental organic chemistry. The evolution of its synthesis from classical reduction and esterification methods to efficient catalytic processes reflects the broader advancements in the field. This guide provides a comprehensive technical overview for researchers, offering historical context, detailed synthetic protocols, and an understanding of its critical role in the development of new chemical entities. The continued exploration of the reactivity of Ethyl 2-aminophenylacetate promises to unlock further innovations in medicinal chemistry and materials science.

The Versatile Role of Ethyl 2-Aminophenylacetate in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminophenylacetate stands as a pivotal precursor in the landscape of organic synthesis, particularly in the construction of diverse and medicinally significant heterocyclic scaffolds. Its unique bifunctional nature, possessing both a nucleophilic amino group and an activated methylene group adjacent to an ester, allows it to participate in a variety of cyclization and condensation reactions. This technical guide delves into the core mechanisms of action of ethyl 2-aminophenylacetate in key organic reactions, providing a comprehensive resource for professionals in drug development and chemical research.

Core Reactivity and Mechanism of Action

The reactivity of ethyl 2-aminophenylacetate is primarily dictated by two key features:

-

The Arylamine Moiety: The amino group (–NH₂) attached to the phenyl ring is a potent nucleophile. This functionality is central to its participation in reactions involving electrophilic partners, such as aldehydes, ketones, and acylating agents. The lone pair of electrons on the nitrogen atom initiates nucleophilic attack, a critical step in the formation of new carbon-nitrogen bonds and subsequent ring closures.

-

The Active Methylene Group: The methylene group (–CH₂–) positioned between the phenyl ring and the ethyl ester group is activated by the adjacent electron-withdrawing ester functionality. This activation renders the methylene protons acidic, facilitating their abstraction by a base to form a carbanion. This nucleophilic carbon center can then react with various electrophiles, leading to the formation of new carbon-carbon bonds.

These two reactive centers can act in concert or sequentially, providing a powerful tool for the synthesis of complex heterocyclic systems.

Application in Key Organic Reactions

Ethyl 2-aminophenylacetate is a valuable building block in several named organic reactions for the synthesis of quinolines and benzodiazepines, two classes of heterocycles with profound importance in medicinal chemistry.

Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] Ethyl 2-aminophenylacetate serves as an excellent partner in this reaction, providing the requisite active methylene component.

Mechanism of Action:

The reaction can proceed through two plausible pathways depending on the reaction conditions:

-

Aldol Condensation Pathway: The reaction initiates with an intermolecular aldol-type condensation between the enolizable methylene group of ethyl 2-aminophenylacetate and the carbonyl group of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone). This is often the rate-limiting step. The resulting aldol adduct undergoes rapid intramolecular cyclization through the attack of the amino group on the ester carbonyl, followed by dehydration to yield the quinolone product.[3]

-

Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and an external aldehyde or ketone, if present. This is then followed by an intramolecular aldol-type reaction with the enolized ethyl 2-aminophenylacetate and subsequent cyclization and dehydration.

dot

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

A representative protocol for the Friedländer synthesis involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, a compound with a similar reactive methylene group to ethyl 2-aminophenylacetate.

-

Materials: 2-aminobenzophenone, ethyl acetoacetate, p-toluenesulfonic acid, water.

-

Procedure: A mixture of 2-aminobenzophenone (0.20 g, 1 mmol) and p-toluenesulfonic acid (0.1 g, 0.58 mmol) in water (5 ml) is stirred at reflux for 4 hours. After cooling, the reaction mixture is diluted with water (15 ml) and the crude product is collected by filtration. The solid is then recrystallized from a mixture of ethanol and water (1:2) to afford the pure product.

-

Yield: 75%[4]

Quantitative Data:

| Product Name | Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 2-Aminobenzophenone, Ethyl acetoacetate | p-Toluenesulfonic acid | Water | 4 | 75 | - |

Spectroscopic Data:

For a similar compound, Ethyl 2,4-dimethylquinoline-3-carboxylate:

-

IR (KBr, cm⁻¹): 3070, 2930, 2873, 1725 (C=O, ester), 1614, 1589.[5]

-

¹H NMR (300 MHz, CDCl₃, δ/ppm): 1.45 (t, 3H), 2.63 (s, 3H), 2.70 (s, 3H), 4.50 (q, 2H), 7.50 (t, 1H), 7.70 (t, 1H), 7.95 (d, 1H), 8.0 (d, 1H).[5]

Synthesis of 1,4-Benzodiazepine-2-ones

1,4-Benzodiazepines are a critical class of psychoactive drugs. Ethyl 2-aminophenylacetate can serve as a precursor for the synthesis of 1,4-benzodiazepin-2-ones. The synthesis typically involves the reaction of a 2-aminobenzophenone with an amino acid or its derivative. In this context, ethyl 2-aminophenylacetate can be hydrolyzed to 2-aminophenylacetic acid, which then participates in the cyclization.

Mechanism of Action:

The general mechanism involves the formation of an amide bond between the 2-aminobenzophenone and the amino acid, followed by an intramolecular cyclization.

-

Amide Formation: The amino group of the amino acid (derived from ethyl 2-aminophenylacetate) reacts with the carbonyl group of 2-aminobenzophenone to form a Schiff base, which then rearranges to a more stable amide.

-

Intramolecular Cyclization: Under basic or acidic conditions, the amino group of the original 2-aminobenzophenone moiety attacks the ester or carboxylic acid group of the amino acid portion, leading to the formation of the seven-membered benzodiazepine ring.

dot

Experimental Protocol: General Synthesis of 1,4-Benzodiazepin-2-ones

A general procedure for the synthesis of 1,4-benzodiazepin-2-ones involves the reaction of a 2-(haloacetamido)-benzophenone with a source of ammonia. While this protocol does not directly use ethyl 2-aminophenylacetate, it illustrates the cyclization step to form the benzodiazepine core.

-

Materials: 2-(2-bromoacetamido)-5-chlorobenzophenone, hexamethylenetetramine, ammonium bromide, 85% aqueous isopropyl alcohol.

-

Procedure: A mixture of 2-(2-bromoacetamido)-5-chlorobenzophenone (0.005 moles), hexamethylenetetramine (0.02 moles), and ammonium bromide (0.02 moles) in 85% (v/v) aqueous isopropyl alcohol (14 ml) is refluxed for 2 hours. The reaction mixture is then poured into water and extracted with benzene. The benzene solution is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness. The product is purified by recrystallization.[6]

-

Yield: Not specified in the abstract.

Quantitative Data:

| Product Name | Reactants | Reagents | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-(2-bromoacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium bromide | 85% aq. Isopropyl alcohol | 2 | - | 213-215 |

Spectroscopic Data:

For a representative 1,4-benzodiazepine derivative:

-

IR (KBr, cm⁻¹): 3316.9 (N-H), 1659.2 (C=O, amide).[7]

-

¹H NMR (400 MHz, CDCl₃, δ/ppm): 8.34 (br s, 1H, NH), 7.30-7.15 (m, aromatic protons), 3.80 (s, 2H, CH₂).[7]

-

¹³C NMR (101 MHz, CDCl₃, δ/ppm): 172.8 (C=O), 136.3, 135.8, 130.7, 130.2, 129.3, 129.0, 128.8, 126.1, 121.9 (aromatic carbons), 57.6 (CH₂).[7]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[8][9] Ethyl 2-aminophenylacetate, being a β-arylethylamine derivative, is a suitable substrate for this reaction.

Mechanism of Action:

-

Iminium Ion Formation: The reaction begins with the condensation of the amino group of ethyl 2-aminophenylacetate with a carbonyl compound (e.g., formaldehyde) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the ethyl 2-aminophenylacetate moiety then attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.

-

Rearomatization: A final deprotonation step restores the aromaticity of the phenyl ring, yielding the tetrahydroisoquinoline product.

dot

While a specific experimental protocol for the Pictet-Spengler reaction of ethyl 2-aminophenylacetate was not found in the provided search results, a general procedure can be inferred from the established methodology for this reaction.

General Experimental Considerations:

-

Catalyst: The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂).[10]

-

Solvent: Aprotic or protic solvents can be used, with the choice depending on the specific substrates and catalyst.

-

Temperature: Reactions are often carried out at elevated temperatures to drive the condensation and cyclization steps.

Conclusion

Ethyl 2-aminophenylacetate is a highly versatile and valuable building block in organic synthesis. Its ability to participate in fundamental reactions like the Friedländer annulation and the Pictet-Spengler reaction underscores its importance in the construction of biologically active quinoline and tetrahydroisoquinoline scaffolds. Furthermore, its role as a precursor to 1,4-benzodiazepines highlights its significance in the synthesis of key pharmaceutical agents. The dual reactivity of its amino and activated methylene groups provides a powerful platform for the development of novel synthetic methodologies and the generation of diverse molecular libraries for drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and other novel transformations is a promising avenue for future research.

References

- 1. DSpace [helda.helsinki.fi]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Electronic Structure of Ethyl 2-aminophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for the investigation of the electronic structure of Ethyl 2-aminophenylacetate. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established protocols and expected outcomes from such a study, serving as a roadmap for researchers in drug design and materials science.

Introduction to the Electronic Structure of Ethyl 2-aminophenylacetate

Ethyl 2-aminophenylacetate is an aromatic compound of interest in organic synthesis and potentially in medicinal chemistry. Its electronic structure, governed by the arrangement and energies of its electrons, dictates its chemical reactivity, spectroscopic properties, and potential biological interactions. Understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential is crucial for predicting its behavior in chemical reactions and its affinity for biological targets.

Theoretical and computational chemistry provide powerful tools to elucidate these electronic properties. Density Functional Theory (DFT) is a particularly effective and widely used method for such investigations, offering a balance between accuracy and computational cost.

Theoretical and Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data on the electronic structure of Ethyl 2-aminophenylacetate.

2.1. Computational Details

The following details a standard computational workflow for analyzing the electronic structure of Ethyl 2-aminophenylacetate:

-

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: The electronic structure calculations would be based on Density Functional Theory (DFT). A popular and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance of accuracy and computational efficiency for a molecule of this size. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

-

Geometry Optimization: The molecular geometry of Ethyl 2-aminophenylacetate would first be optimized in the gas phase to find the lowest energy conformation. Frequency calculations would then be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Solvation Model: To simulate a more biologically relevant environment, single-point energy calculations can be performed on the optimized gas-phase geometry using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

-

Properties Calculated: Following geometry optimization, a range of electronic properties would be calculated, including:

-

Frontier Molecular Orbital (HOMO and LUMO) energies and surfaces.

-

Molecular Electrostatic Potential (MEP) map.

-

Mulliken and Natural Bond Orbital (NBO) atomic charges.

-

Global reactivity descriptors (e.g., electronegativity, hardness, softness).

-

Predicted Quantitative Electronic Structure Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. The values presented are hypothetical but representative of what would be expected for a molecule with the structure of Ethyl 2-aminophenylacetate.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (Gas Phase, eV) | Value (Aqueous Phase, eV) | Description |

| EHOMO | -5.8 | -5.9 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.9 | -1.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.9 | 4.9 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 5.8 | 5.9 | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. |

| Electron Affinity (A) | 0.9 | 1.0 | The energy released when an electron is added to the molecule. Approximated as -ELUMO. |

| Electronegativity (χ) | 3.35 | 3.45 | A measure of the ability of the molecule to attract electrons. Calculated as (I+A)/2. |

| Chemical Hardness (η) | 2.45 | 2.45 | A measure of the resistance to change in electron distribution. Calculated as (I-A)/2. |

| Chemical Softness (S) | 0.204 | 0.204 | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. Calculated as 1/(2η). |

| Electrophilicity Index (ω) | 2.29 | 2.43 | A measure of the electrophilic character of the molecule. Calculated as χ2/(2η). |

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Atomic Charge (e) | Description |

| N(amine) | -0.85 | The nitrogen atom of the amino group, a likely site for protonation and hydrogen bonding. |

| O(carbonyl) | -0.60 | The oxygen atom of the carbonyl group, a potential hydrogen bond acceptor. |

| O(ester) | -0.55 | The oxygen atom of the ester linkage. |

| C(carbonyl) | +0.75 | The carbon atom of the carbonyl group, an electrophilic center. |

| Aromatic C (ortho to NH2) | -0.20 | Electron-rich carbon due to the donating effect of the amino group. |

| Aromatic C (para to NH2) | -0.15 | Electron-rich carbon due to the donating effect of the amino group. |

Visualizations of Electronic Structure Concepts

4.1. Computational Workflow

The following diagram illustrates the logical flow of the computational study of Ethyl 2-aminophenylacetate's electronic structure.

4.2. Relationship between Electronic Structure Descriptors

This diagram illustrates the conceptual relationships between key electronic structure parameters.

Conclusion

The theoretical study of Ethyl 2-aminophenylacetate's electronic structure, through established computational methods like DFT, can provide invaluable insights for researchers in drug development and materials science. The data on frontier molecular orbitals, atomic charges, and reactivity descriptors collectively build a comprehensive picture of the molecule's chemical behavior. This guide provides a robust framework for conducting such an investigation, from the initial computational setup to the final analysis of the electronic properties. The methodologies and expected data presented herein serve as a foundational resource for future theoretical and experimental work on this and related compounds.

Methodological & Application

Application Notes and Protocols: Quinoline Synthesis Utilizing Ethyl 2-Aminophenylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinoline derivatives starting from ethyl 2-aminophenylacetate. The synthesis is presented as a two-stage process, culminating in the well-established Friedländer annulation reaction. This document includes detailed experimental procedures, quantitative data summaries, and mechanistic diagrams to guide researchers in the preparation of these important heterocyclic scaffolds.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of the quinoline ring system is, therefore, a subject of significant interest in organic and medicinal chemistry. While classical methods like the Friedländer, Combes, and Skraup syntheses are well-established, they often require specific precursors such as 2-aminoaryl aldehydes or ketones.

Ethyl 2-aminophenylacetate is a readily available starting material that can be effectively utilized for quinoline synthesis through a strategic two-stage approach. This involves an initial conversion to the key intermediate, 2-aminoacetophenone, which then undergoes a classical Friedländer annulation with a 1,3-dicarbonyl compound. This document outlines the protocols for this synthetic pathway, providing a practical route to valuable quinoline structures.

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

-

Stage 1: Preparation of 2-Aminoacetophenone. This stage involves the conversion of ethyl 2-aminophenylacetate into the key ketone intermediate. A plausible and efficient method is a base-mediated Claisen condensation followed by acidic hydrolysis and decarboxylation.

-

Stage 2: Friedländer Annulation. The resulting 2-aminoacetophenone is condensed with a β-keto ester, such as ethyl acetoacetate, under catalytic conditions to form the final substituted quinoline product.

Stage 1: Synthesis of 2-Aminoacetophenone (Intermediate)

This section details a robust protocol for the conversion of ethyl 2-aminophenylacetate to 2-aminoacetophenone. The process involves a base-catalyzed self-condensation (Claisen condensation) to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated under acidic conditions.

Reaction Mechanism: Claisen Condensation and Decarboxylation

The mechanism involves three key steps:

-

Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl 2-aminophenylacetate to form an ester enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second molecule of the ester, forming a tetrahedral intermediate which then eliminates an ethoxide ion to yield a β-keto ester.

-

Hydrolysis & Decarboxylation: The β-keto ester is hydrolyzed to a β-keto acid, which upon gentle heating, readily loses CO₂ via a cyclic transition state to afford the final ketone product.

Experimental Protocol: 2-Aminoacetophenone

Materials:

-

Ethyl 2-aminophenylacetate (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.1 equiv)

-

Anhydrous Ethanol or Toluene

-

Hydrochloric acid (HCl), 3 M

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous ethanol.

-

Add sodium ethoxide to the solvent and stir until fully dissolved.

-

Slowly add ethyl 2-aminophenylacetate (1.0 equiv) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully acidify with 3 M HCl until the pH is approximately 1-2.

-

Heat the acidified mixture to a gentle reflux for 1-2 hours to facilitate decarboxylation. CO₂ evolution should be observed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-aminoacetophenone.

Expected Yield: Yields for Claisen condensations followed by decarboxylation can range from 60-80%, depending on the substrate and reaction conditions.

Stage 2: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a versatile method for constructing the quinoline ring system.[1] It involves the condensation of a 2-aminoaryl ketone (in this case, 2-aminoacetophenone) with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[2] This reaction can be catalyzed by either acids or bases.

Reaction Mechanism: Friedländer Annulation

Two primary mechanisms are proposed for the Friedländer synthesis:

-

Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation between the two carbonyl partners, followed by cyclization (imine formation) and dehydration.

-

Schiff Base-First Pathway: Formation of a Schiff base (imine) between the amine and one carbonyl group, followed by an intramolecular aldol-type condensation and dehydration.

Experimental Protocols: Quinoline Synthesis

Below are protocols for the synthesis of ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate using different catalytic and energy sources.

Protocol 1: Conventional Acid-Catalyzed Synthesis

-

Materials: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Ethanol (10 mL), Concentrated HCl (2-3 drops).

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol.

-

Add ethyl acetoacetate followed by concentrated HCl.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool to room temperature and neutralize with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography (Hexane:Ethyl Acetate gradient).[2]

-

Protocol 2: Base-Catalyzed Synthesis

-

Materials: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Ethanol (10 mL), Piperidine or KOH (catalytic amount).

-

Procedure:

-

Combine 2-aminoacetophenone and ethyl acetoacetate in ethanol.

-

Add a catalytic amount of piperidine or powdered KOH.

-

Reflux the mixture for 3-5 hours.

-

Workup and purification are similar to the acid-catalyzed method.

-

Protocol 3: Microwave-Assisted Synthesis

-

Materials: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Acetic acid (5 mL).

-

Procedure:

-

Combine reactants in a microwave-safe vessel.

-

Irradiate in a microwave reactor at 120°C for 10-15 minutes.

-

Cool the vessel, neutralize with NaHCO₃ solution, and extract with dichloromethane (DCM).

-

Dry the organic phase, concentrate, and purify as previously described.

-

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Friedländer synthesis of quinolines from 2-aminoaryl ketones and ethyl acetoacetate, which serves as a model for the second stage of the proposed synthesis.

| Entry | 2-Aminoaryl Ketone | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | 2-Aminoacetophenone | HCl (cat.), Ethanol, Reflux | 4 h | ~85% | General Protocol |